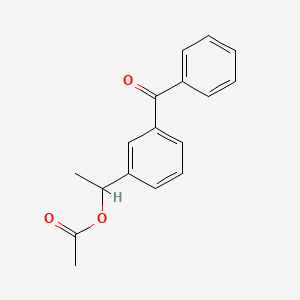
3-(1-Acetoxyethyl)benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Acetoxyethyl)benzophenone is an organic compound with the molecular formula C17H16O3. It is a derivative of benzophenone, characterized by the presence of an acetoxyethyl group at the third position of the benzene ring. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Acetoxyethyl)benzophenone typically involves the acetylation of 3-(1-hydroxyethyl)benzophenone. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the acetylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Acetoxyethyl)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like Lewis acids or bases, depending on the desired product.
Major Products Formed
Oxidation: Benzophenone derivatives with carboxylic acid or ketone groups.
Reduction: 3-(1-Hydroxyethyl)benzophenone.
Substitution: Various substituted benzophenone derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(1-Acetoxyethyl)benzophenone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the manufacture of polymers, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(1-Acetoxyethyl)benzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding hydroxyl compound, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone: The parent compound, used widely in organic synthesis and as a UV absorber.
Acetophenone: A related compound with similar chemical properties but different applications.
3-(1-Hydroxyethyl)benzophenone: The precursor to 3-(1-Acetoxyethyl)benzophenone, with a hydroxyl group instead of an acetoxy group.
Uniqueness
This compound is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity. Its acetoxy group makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Propiedades
Fórmula molecular |
C17H16O3 |
|---|---|
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
1-(3-benzoylphenyl)ethyl acetate |
InChI |
InChI=1S/C17H16O3/c1-12(20-13(2)18)15-9-6-10-16(11-15)17(19)14-7-4-3-5-8-14/h3-12H,1-2H3 |
Clave InChI |
ZGFSDTPKMNWNSM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13424600.png)
![hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione](/img/structure/B13424601.png)
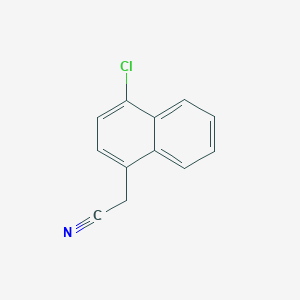
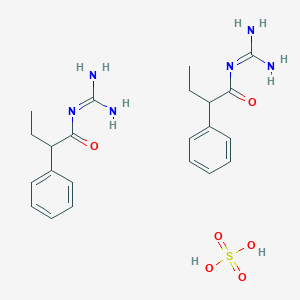

![N-[2-(2,6-Dimethylphenoxy)ethyl]-N-nitrosobenzenemethanamine](/img/structure/B13424622.png)
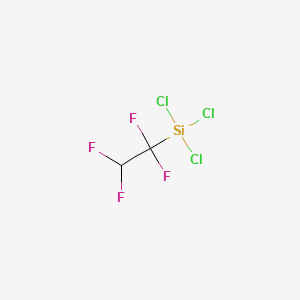
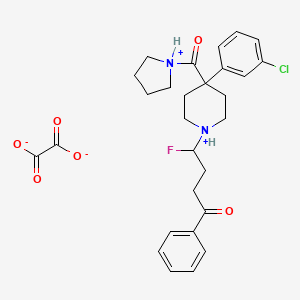
![1,2-difluoro-4-[(E)-prop-1-enyl]benzene](/img/structure/B13424655.png)
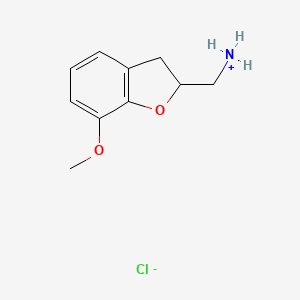
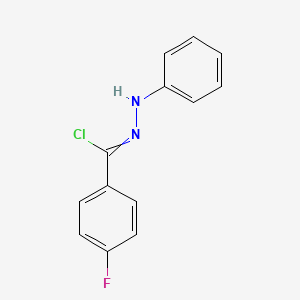

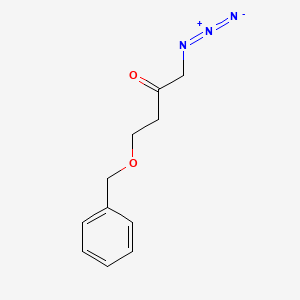
![3-[[4-[[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethyl](2-hydroxyethyl)amino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium](/img/structure/B13424691.png)
